3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde and 4-chlorophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized pyrazoles.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and its application in various fields of research.
Properties
CAS No. |
618098-49-0 |
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Molecular Formula |
C16H10BrClN2O |
Molecular Weight |
361.62 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10BrClN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H |
InChI Key |
FMZHRCDWXLNTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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